

Chemical structure and properties of C.I. Disperse Yellow 211

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Disperse yellow 211

Cat. No.: B15599773 Get Quote

An In-depth Technical Guide to C.I. Disperse Yellow 211

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of C.I. **Disperse Yellow 211**. The information is intended for researchers, scientists, and professionals in relevant fields, presenting detailed data and experimental protocols in a clear and structured format.

Chemical Identity and Structure

C.I. **Disperse Yellow 211** is a monoazo dye, belonging to the disperse class of dyes. These dyes are characterized by their low water solubility and are primarily used for dyeing hydrophobic fibers.

The chemical structure of C.I. **Disperse Yellow 211** is provided below:

Caption: Chemical Structure of C.I. Disperse Yellow 211.

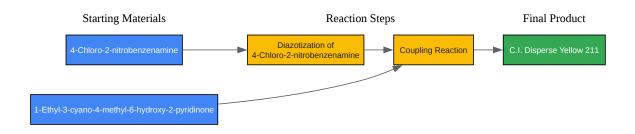
Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Reference(s)
C.I. Name	Disperse Yellow 211	[1][2][3]
C.I. Number	12755	[1][4][5]
CAS Number	86836-02-4	[1][2][3]
Molecular Formula	C15H12CIN5O4	[1][2][3]
Molecular Weight	361.74 g/mol	[1][2][3]
Synonyms	Disperse Yellow 4G, Yellow C- 4G, Disperse Yellow M-4GL	[1][4]

Physicochemical Properties

C.I. **Disperse Yellow 211** is a yellow powder with specific solubility characteristics that are crucial for its application in dyeing processes.

Table 2: Physicochemical Data


Property	Value	Reference(s)
Physical Appearance	Yellow powder/particles	[4][6]
Melting Point	227-229 °C	[5][7]
Solubility	Insoluble in water; Soluble in acetone, alcohol, and benzene.	[4]
Density	1.49 g/cm ³	[5][7]
XLogP3	3.4	[7]

Synthesis

The synthesis of C.I. Disperse Yellow 211 involves a diazotization and coupling reaction.[1][8]

Synthesis Workflow

Click to download full resolution via product page

Caption: Synthesis workflow of C.I. Disperse Yellow 211.

Experimental Protocol: Synthesis

The manufacturing process involves the diazotization of 4-Chloro-2-nitrobenzenamine, followed by its coupling with 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone.[1][8] A detailed, generalized laboratory-scale protocol is as follows:

Diazotization:

- Dissolve 4-Chloro-2-nitrobenzenamine in a suitable acidic medium (e.g., hydrochloric acid).
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
- Stir the mixture for a period to ensure complete formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper.

Coupling:

 Prepare a solution of 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone in a suitable solvent, which may be an alkaline aqueous solution.

- Cool the coupling agent solution to 0-5 °C.
- Slowly add the previously prepared diazonium salt solution to the coupling agent solution while maintaining the temperature and pH of the reaction mixture.
- Stir the reaction mixture until the coupling is complete.
- Isolation and Purification:
 - The precipitated C.I. **Disperse Yellow 211** is collected by filtration.
 - Wash the product with water to remove any unreacted starting materials and by-products.
 - Dry the purified dye powder.

Applications and Performance

C.I. **Disperse Yellow 211** is primarily used for the dyeing and printing of polyester and its blended fabrics.[2][6] It is known for its brilliant greenish-yellow shade.[1]

Table 3: Fastness Properties of C.I. Disperse Yellow 211

on Polyester

Fastness Property	ISO Standard	Rating (1-5, except Lightfastness 1-8)	Reference(s)
Light Fastness	ISO 105-B02	6-7	[1]
Washing Fastness (Fading)	ISO 105-C06	5	[1]
Washing Fastness (Staining)	ISO 105-C06	5	[1]
Perspiration Fastness (Fading)	ISO 105-E04	5	[1]
Perspiration Fastness (Staining)	ISO 105-E04	5	[1]
Ironing Fastness	ISO 105-X11	4-5	[1]

Experimental Protocols

This protocol describes a standard high-temperature dyeing procedure for polyester fabrics.

- Preparation of the Dye Bath:
 - Prepare a dye bath with a specific liquor-to-material ratio (e.g., 10:1).
 - Add a dispersing agent to the water.
 - Add C.I. **Disperse Yellow 211** (e.g., 1% on weight of fabric) to the dye bath.
 - Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
- Dyeing Process:
 - Introduce the polyester fabric into the dye bath at room temperature.
 - Raise the temperature of the dye bath to 130 °C at a rate of 1-2 °C/min.
 - Maintain the temperature at 130 °C for 30-60 minutes.
 - Cool the dye bath down to 70-80 °C.
- After-treatment:
 - Rinse the dyed fabric with water.
 - Perform a reduction clearing process to remove unfixed dye from the fiber surface. This is typically done with a solution of sodium hydrosulfite and sodium hydroxide at 70-80 °C for 15-20 minutes.
 - Rinse the fabric thoroughly with hot and cold water.
 - Dry the fabric.
- Specimen Preparation:

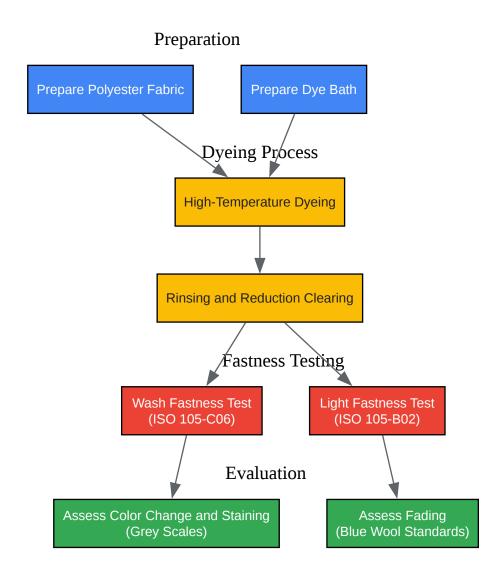
- Prepare a composite specimen by placing the dyed fabric between two undyed adjacent fabrics (as specified in the standard).
- Stitch the layers together.

Washing Procedure:

- Place the composite specimen in a stainless-steel container with a specified volume of soap solution and a set number of stainless-steel balls.
- Treat the specimen in a laundering machine at a specified temperature and time (e.g., 60°C for 30 minutes).
- · Rinsing and Drying:
 - Rinse the specimen thoroughly with cold water.
 - Separate the layers and dry them in air at a temperature not exceeding 60°C.

Assessment:

- Assess the change in color of the dyed specimen and the degree of staining on the adjacent fabrics using the grey scales.
- Specimen Preparation:
 - Mount a specimen of the dyed fabric in a holder.
- Exposure:
 - Expose the specimen to a light source (e.g., a xenon arc lamp) under specified conditions
 of temperature and humidity.
 - Simultaneously expose a set of blue wool lightfastness standards.


Assessment:

 Periodically compare the fading of the specimen with the fading of the blue wool standards.

 The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading to the specimen.

Experimental Workflow: Dyeing and Fastness Testing

Click to download full resolution via product page

Caption: General workflow for dyeing and fastness testing.

Toxicological and Ecotoxicological Information Table 4: Safety and Environmental Data

Parameter	Information	Reference(s)
GHS Classification	Warning: Very toxic to aquatic life.	[7]
Handling Precautions	May cause skin and eye irritation. Proper safety precautions should be taken when handling.	[9]

Detailed toxicological studies with specific LC50/EC50 values for C.I. **Disperse Yellow 211** are not readily available in the public domain. However, the GHS classification indicates a significant environmental hazard to aquatic ecosystems.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of disperse dyes.

Experimental Protocol: HPLC Analysis of Disperse Dyes

This is a general protocol that can be adapted for the analysis of C.I. **Disperse Yellow 211**.

- Sample Preparation:
 - Extract the dye from the textile sample using a suitable solvent (e.g., methanol, dimethylformamide).
 - Filter the extract through a 0.45 μm filter before injection.
- HPLC System and Conditions:
 - o Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile and water is commonly used.
 - Detector: UV-Vis or Photodiode Array (PDA) detector, set at the wavelength of maximum absorbance (λmax) of the dye. Mass spectrometry (MS) can also be coupled for

identification.

Flow Rate: Typically 1.0 mL/min.

Injection Volume: 10-20 μL.

Analysis:

- Run a standard solution of C.I. Disperse Yellow 211 to determine its retention time and for quantification.
- Inject the sample extract and analyze the resulting chromatogram.

This technical guide provides a solid foundation of information on C.I. **Disperse Yellow 211**. For further in-depth research, consulting specialized chemical and textile databases is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pjoes.com [pjoes.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. China Biggest C.I. Disperse Yellow 211 Suppliers & Manufacturers & Factory MSDS Sheet Sinoever [dyestuffscn.com]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable Dyeing of Microwave Treated Polyester Fabric using Disperse Yellow 211 Dye [scielo.org.mx]
- 6. lcms.cz [lcms.cz]
- 7. echemi.com [echemi.com]
- 8. textilelearner.net [textilelearner.net]
- 9. guidechem.com [guidechem.com]

 To cite this document: BenchChem. [Chemical structure and properties of C.I. Disperse Yellow 211]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599773#chemical-structure-and-properties-of-c-i-disperse-yellow-211]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com